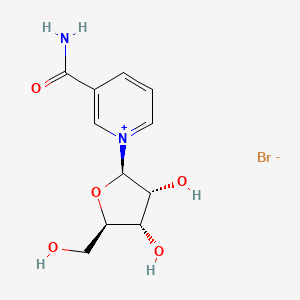

Nicotinamide-beta-D-riboside bromide

Übersicht

Beschreibung

Nicotinamide-beta-D-riboside bromide is a derivative of nicotinamide riboside, a form of vitamin B3. This compound is a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. Nicotinamide riboside has gained attention for its potential health benefits, including anti-aging properties and its role in enhancing cellular energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of nicotinamide-beta-D-riboside bromide typically involves the reaction of nicotinamide with a peracylated (halo)-D-ribofuranose. One common method is the bromination of 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide, followed by the reaction with nicotinamide . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and stereoselectivity .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical synthesis. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are used for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide-beta-D-riboside bromide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its oxidized form, which may have different biological activities.

Reduction: Reduction reactions can revert the oxidized form back to the original compound.

Substitution: The bromide group can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and anhydrous solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nicotinamide riboside oxide, while substitution reactions can yield various nicotinamide riboside derivatives .

Wissenschaftliche Forschungsanwendungen

Nicotinamide-beta-D-riboside bromide has a wide range of scientific research applications:

Wirkmechanismus

Nicotinamide-beta-D-riboside bromide exerts its effects by being converted into nicotinamide adenine dinucleotide (NAD+) within cells. NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . The compound directly enters the NAD+ biosynthesis pathway, bypassing the need for conversion into nicotinamide . This leads to an increase in cellular NAD+ levels, which enhances cellular energy production and supports various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide riboside chloride: Another form of nicotinamide riboside that is commonly used as a dietary supplement.

Nicotinamide mononucleotide (NMN): A precursor to NAD+ that is also studied for its potential health benefits.

Nicotinic acid: Another form of vitamin B3 that can be converted into NAD+ within the body.

Uniqueness

Nicotinamide-beta-D-riboside bromide is unique due to its specific bromide group, which can be substituted to create various derivatives with unique properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

Nicotinamide-beta-D-riboside bromide (NRB) is a derivative of nicotinamide riboside (NR), a naturally occurring form of vitamin B3. NR has garnered significant attention in recent years due to its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in various biological processes, including energy metabolism, DNA repair, and cellular signaling. This article explores the biological activity of NRB, focusing on its mechanisms of action, potential health benefits, and relevant research findings.

NAD+ Biosynthesis Pathways

Nicotinamide riboside is converted into NAD+ through two primary pathways:

- Salvage Pathway : NR is directly phosphorylated by nicotinamide riboside kinase (NRK) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.

- Deamidation Pathway : NR can be hydrolyzed to nicotinamide (NAM) by the enzyme bone marrow stromal antigen 1 (BST1). NAM can then enter the NAD+ biosynthesis pathway via the Preiss-Handler pathway, where it is converted to nicotinic acid and further processed into NAD+ .

Role of Gut Microbiota

Recent studies indicate that gut microbiota significantly influences the metabolism of NR. The microbiota can deamidate NAM into nicotinic acid, which contributes to the generation of NAD+ in various tissues, highlighting the importance of gut health in optimizing NR supplementation .

Aging and Age-Related Diseases

Research has demonstrated that NRB supplementation can enhance NAD+ levels, which tends to decline with age. Increased NAD+ levels have been associated with improved mitochondrial function, enhanced insulin sensitivity, and reduced markers of inflammation .

- Case Study : A clinical trial involving healthy middle-aged adults showed that chronic supplementation with NR significantly elevated NAD+ levels and improved physiological functions such as blood pressure and arterial stiffness .

Metabolic Health

NRB has shown promise in improving metabolic health markers. In animal models, NR administration has been linked to:

- Enhanced insulin sensitivity.

- Reduced liver fibrosis by restoring NAD+ contents and activating sirtuin 1 (SIRT1), which plays a crucial role in metabolic regulation .

Neuroprotection

Emerging evidence suggests that NRB may have neuroprotective effects. In models of neurodegenerative diseases, NR has been shown to enhance brain NAD+ synthesis, potentially providing protective effects against cognitive decline associated with aging .

Safety and Toxicology

Nicotinamide riboside has been assessed for safety through various studies, including toxicology assessments in animal models. Results indicate that NR is well-tolerated at doses up to 5000 mg/kg without significant adverse effects .

- Safety Assessment : Long-term studies have demonstrated no genotoxicity or mortality at high doses, suggesting a favorable safety profile for human consumption.

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.BrH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRTUCXLVBOLKG-IVOJBTPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.